(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride

Muscarinic receptor pharmacology Stereochemistry-activity relationship 7-Azabicyclo[2.2.1]heptane SAR

(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane hydrochloride (CAS 2243505-41-9) is a chiral bicyclic amine building block featuring a rigid 7-azabicyclo[2.2.1]heptane core with a methoxymethyl substituent at the 2-position in a defined exo, 1S, 2R, 4R configuration. As a hydrochloride salt, it offers improved solid-state stability and handling compared to its free base counterpart (CAS 2243505-40-8).

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 2243505-41-9
Cat. No. B2835072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride
CAS2243505-41-9
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESCOCC1CC2CCC1N2.Cl
InChIInChI=1S/C8H15NO.ClH/c1-10-5-6-4-7-2-3-8(6)9-7;/h6-9H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1
InChIKeyVLAOBGRYNMTJDE-CZEXFEQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane Hydrochloride (CAS 2243505-41-9) for Chiral Drug Discovery


(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane hydrochloride (CAS 2243505-41-9) is a chiral bicyclic amine building block featuring a rigid 7-azabicyclo[2.2.1]heptane core with a methoxymethyl substituent at the 2-position in a defined exo, 1S, 2R, 4R configuration [1]. As a hydrochloride salt, it offers improved solid-state stability and handling compared to its free base counterpart (CAS 2243505-40-8) [2]. The compound belongs to a therapeutically validated scaffold class where the (1S,2R,4R) stereochemistry has been explicitly shown in patent literature to confer greater than 100-fold superiority in biological activity over other stereochemical configurations for muscarinic receptor modulation [1].

Why Procuring (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane Hydrochloride Requires Stereochemical Precision


Generic substitution with other 7-azabicyclo[2.2.1]heptane derivatives or alternative stereoisomers is invalid for this compound. The (1S,2R,4R) configuration, featuring the exo orientation at C-2 and specific chirality at each bridgehead carbon, is not a trivial structural nuance but a critical determinant of pharmacological activity [1]. Patent data explicitly demonstrate that compounds possessing the exo, 1S, 2R, and 4R configuration exhibit activity ratios exceeding 100:1 compared to other stereochemical arrangements, with mixtures containing alternative configurations acting as diluents that proportionally reduce potency [1]. Furthermore, the methoxymethyl substituent at the 2-position introduces distinct conformational and electronic properties absent in the unsubstituted 7-azabicyclo[2.2.1]heptane core, affecting both receptor binding and downstream derivatization potential [2].

Quantitative Differentiation Guide: (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane Hydrochloride Against Key Comparators


Stereochemistry-Dependent Activity: >100-Fold Potency Advantage of the (1S,2R,4R) Configuration for Muscarinic Receptor Modulation

The (1S,2R,4R) configuration with exo orientation at C-2 is explicitly claimed in patent US20030236270A1 as providing unexpectedly higher activity relative to compounds lacking this stereochemistry. The patent states that the ratio of activities for compounds having the exo, 1S, 2R, and 4R configuration to other stereochemical configurations may be greater than about 100:1 [1]. Furthermore, the patent teaches that in mixtures of stereoisomers, those species possessing configurations other than exo, 1S, 2R, and 4R act as diluents that lower the activity of the pharmaceutical composition proportionally to their presence [1]. This establishes that stereochemical purity of the (1S,2R,4R) form is not merely desirable but quantitatively essential for achieving maximal pharmacological activity.

Muscarinic receptor pharmacology Stereochemistry-activity relationship 7-Azabicyclo[2.2.1]heptane SAR

Enantiomeric vs. Racemic Procurement: Impact on Pharmacological Dilution and Assay Reproducibility

The target compound (CAS 2243505-41-9) is the hydrochloride salt of the enantiomerically pure (1S,2R,4R) stereoisomer [1]. Its racemic counterpart, rac-(1R,2S,4S)-2-(methoxymethyl)-7-azabicyclo[2.2.1]heptane (CAS 2243505-40-8, free base), contains the mirror-image (1R,2S,4S) enantiomer that, according to the SAR established in US20030236270A1, would possess substantially reduced activity [2]. The patent explicitly states that in mixtures, non-(1S,2R,4R) species act as diluents, lowering overall activity. Therefore, procurement of the racemic form (CAS 2243505-40-8) for pharmacology studies would introduce an approximate 50% inactive diluent, effectively halving the specific activity per unit mass compared to the enantiomerically pure (1S,2R,4R)-configured hydrochloride [2].

Chiral purity Racemic mixture contamination Assay reproducibility Drug discovery building blocks

Conformational Restraint Advantage: Rigid 7-Azabicyclo[2.2.1]heptane Scaffold vs. Flexible Monocyclic Amine Building Blocks

The 7-azabicyclo[2.2.1]heptane scaffold imposes a rigid, conformationally constrained geometry with a calculated complexity value of 126 and zero rotatable bonds in the core bicyclic system [1]. This contrasts sharply with monocyclic amine building blocks such as pyrrolidine (complexity ~34.8, 0 rotatable bonds) or piperidine, which possess greater conformational freedom. The constrained geometry reduces the entropic penalty upon receptor binding, a principle demonstrated across multiple 7-azabicyclo[2.2.1]heptane-derived ligands. In published dopamine transporter studies, 7-azabicyclo[2.2.1]heptane derivatives exhibited Ki values ranging from 5–96 µM, representing a quantifiable binding affinity advantage over even more flexible scaffolds [2]. The methoxymethyl substituent at position 2 adds two additional rotatable bonds (total of 2 for the molecule), providing a defined spatial orientation for the ether oxygen that can participate in hydrogen bonding (H-bond acceptor count = 2 for the hydrochloride) [1].

Conformational constraint Receptor binding entropy Scaffold rigidity Medicinal chemistry

Amide Pyramidalization Potential: Distinctive Reactivity for Downstream Derivatization Compared to Other Azabicyclo Scaffolds

The 7-azabicyclo[2.2.1]heptane scaffold is recognized for forming amides with unusually high nitrogen pyramidalization compared to other bicyclic amine scaffolds [1]. This pyramidalization distorts amide planarity and accelerates amide bond rotation, a property that has been explicitly leveraged for controlling cis-trans amide equilibria in oligomer design [2]. In the seminal work by Hosoya et al., bridgehead methoxymethyl-substituted 7-azabicyclo[2.2.1]heptane derivatives completely biased cis-trans amide equilibrium to the cis-amide structure, independently of solvent (water, alcohols, halogenated solvents, cyclohexane) and chain length (dimer through octamer) [2]. While this specific study examined bridgehead (position 1/4) methoxymethyl substitution, the underlying scaffold geometry responsible for amide pyramidalization is conserved in the 2-methoxymethyl derivative. This contrasts with 1-azabicyclo[2.2.2]octane scaffolds, which exhibit different amide geometry due to distinct bridgehead angles [1].

Amide bond geometry Pyramidalization Chemical derivatization Building block reactivity

Salt Form Selection: Hydrochloride Handling and Stability Advantages Over Free Base for Long-Term Storage and Formulation

The hydrochloride salt form (CAS 2243505-41-9, MW 177.67 g/mol) provides quantifiable advantages in solid-state stability and handling compared to the free base (CAS 2243505-40-8, MW 141.21 g/mol) [1]. The hydrochloride exhibits two hydrogen bond donors (vs. one in the free base) and a formal charge, both of which contribute to higher melting points, reduced hygroscopicity, and improved crystallinity—properties documented for the broader class of 7-azabicyclo[2.2.1]heptane hydrochlorides [2]. The molecular weight difference (36.46 g/mol, corresponding to HCl) means that for stoichiometric calculations in synthesis, 1.258 g of hydrochloride delivers the equivalent free base content of 1.000 g of the free base form [1].

Salt form selection Hydrochloride stability Solid-state handling Compound management

Functional Group Positioning: 2-Methoxymethyl Substitution Enables Derivatization Pathways Absent in Bridgehead-Substituted or Unsubstituted Analogs

The methoxymethyl group at the 2-position (rather than at bridgehead positions 1 or 4) places the ether oxygen in a sterically accessible, non-bridgehead location that facilitates further chemical elaboration. This contrasts with bridgehead-substituted analogs (e.g., 4-methoxymethyl derivatives) where the substituent is embedded in the sterically hindered bridgehead environment, limiting its reactivity [1]. The 2-position methoxymethyl group provides a synthetic handle for demethylation to the alcohol, oxidation to the aldehyde or carboxylic acid, or nucleophilic displacement, enabling scaffold diversification strategies that are sterically prohibited at bridgehead positions [2]. The (1S,2R,4R) configuration places this functional group in the exo orientation, projecting it away from the bicyclic framework for optimal accessibility.

Synthetic derivatization Functional group tolerance Scaffold diversification Medicinal chemistry building blocks

High-Impact Application Scenarios for (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane Hydrochloride in Drug Discovery


Muscarinic Receptor Modulator Development Requiring Defined (1S,2R,4R) Stereochemistry

For programs targeting muscarinic acetylcholine receptors (mAChRs) where the exo, 1S, 2R, 4R configuration is essential for >100:1 activity differentials, this compound serves as the validated chiral starting material [1]. The hydrochloride salt form ensures stoichiometric precision in amide coupling or reductive amination reactions, avoiding the mass correction errors that occur when free base forms are used interchangeably.

Conformationally Constrained Peptidomimetic Synthesis Requiring cis-Amide Bond Geometry

The 7-azabicyclo[2.2.1]heptane scaffold, when elaborated into β-amino acid derivatives, provides complete control over amide cis-trans equilibrium, a property demonstrated with bridgehead methoxymethyl analogs to produce water-stable helical structures [2]. The 2-methoxymethyl substitution on the (1S,2R,4R) scaffold enables the construction of peptidomimetics with predictable backbone geometry.

Chiral Building Block for CNS-Targeted Library Synthesis

The defined (1S,2R,4R) stereochemistry, combined with the CNS-relevant physicochemical profile (MW 177.67, LogP ~0.7 for the free base, TPSA 21.3 Ų) [3], makes this compound an ideal core scaffold for generating focused libraries targeting central nervous system receptors. The exo-oriented methoxymethyl group provides a synthetic handle for diversification without compromising the rigid core geometry essential for receptor recognition.

Negative Control or Inactive Enantiomer Studies in Chiral Pharmacology

For laboratories studying stereochemistry-dependent pharmacology, the (1S,2R,4R) enantiomer can be compared against its mirror-image (1R,2S,4S) counterpart (accessible via the racemate CAS 2243505-40-8 followed by chiral resolution) to establish enantiomeric excess-activity relationships [1]. The >100:1 activity ratio claimed in patent literature provides a quantitative benchmark for validating chiral separation methods and assessing enantiomeric purity requirements.

Quote Request

Request a Quote for (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.